![molecular formula C9H12N2O5 B583583 [1',2',3',4',5'-13C5]2'-Deoxyuridine CAS No. 478510-94-0](/img/structure/B583583.png)

[1',2',3',4',5'-13C5]2'-Deoxyuridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

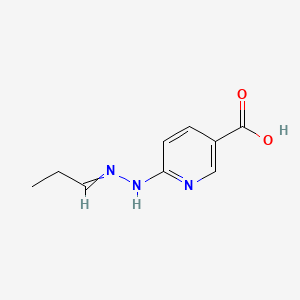

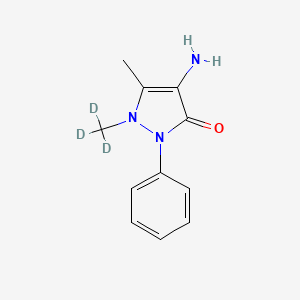

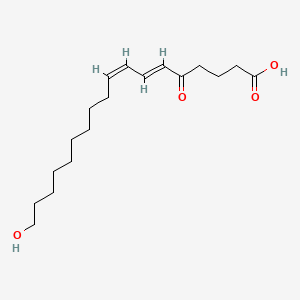

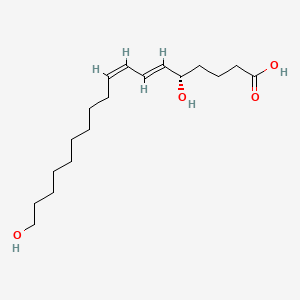

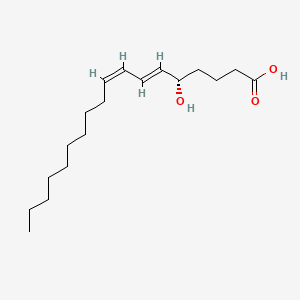

“[1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine” is a variant of 2’-Deoxyuridine . 2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . It closely resembles the chemical composition of uridine but without the presence of the 2’ hydroxyl group .

Synthesis Analysis

The synthesis of 2’-Deoxyuridine involves a plasma clean-up step with strong anion-exchange solid-phase extraction (SAX-SPE) followed by HPLC separation and atmospheric pressure chemical ionization mass spectrometry detection (APCI-MS) in a selected-ion monitoring (SIM) mode .Molecular Structure Analysis

The molecular formula of “[1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine” is C 4 13 C 5 H 12 N 2 O 5. It has an average mass of 233.165 Da and a Monoisotopic mass of 233.091400 Da .Chemical Reactions Analysis

2’-Deoxyuridine can become part of DNA in both prokaryotic and eukaryotic cells through two mechanisms. The first is the removal of an amino group from cytosine to result in uracil and the second is the non-intentional incorporation of pyrimidine where thymine belongs in the DNA, resulting in dUMP .Physical and Chemical Properties Analysis

The molecular formula of “[1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine” is C 4 13 C 5 H 12 N 2 O 5. It has an average mass of 233.165 Da and a Monoisotopic mass of 233.091400 Da .Applications De Recherche Scientifique

Antiviral and Antibacterial Properties

Derivatives of 2′-deoxyuridine, such as 5-(4-alkyl-1,2,3-triazol-1-yl)methyl derivatives, have demonstrated low cytotoxicity and exhibited antiherpetic activity against strains of the herpes simplex virus. They have also shown to inhibit the growth of various bacteria and yeasts, indicating their broad-spectrum antimicrobial potential (Alexandrova et al., 2016).

Antiviral Research for Biodefense

The compound 5-formyl-2'-deoxyuridine has been used to generate novel 5-substituted pyrimidine nucleosides with significant antiviral activity against orthopoxviruses like vaccinia virus and cowpox virus, contributing to smallpox biodefense research (Fan et al., 2006).

Therapeutic Potential in DNA Damage

4-Thio-5-bromo-2'-deoxyuridine, a derivative of 2′-deoxyuridine, has shown properties that make it sensitive to UVA light after being incorporated into cellular DNA. This indicates its potential for therapeutic applications in UVA-induced cell killing (Xu et al., 2004).

Applications in Cell Turnover Kinetics

5-Bromo-2′-deoxyuridine (BrdU), a related compound, has been utilized in measuring cell turnover in vivo. A mathematical framework developed to analyze BrdU-labeling experiments has enabled quantitative assessments of cell proliferation and loss rates, illustrating the compound's utility in cellular kinetics studies (Bonhoeffer et al., 2000).

Mécanisme D'action

Target of Action

The primary target of 2’-Deoxyuridine is Uridine Phosphorylase . This enzyme is involved in the pyrimidine metabolism pathway and plays a crucial role in the conversion of uridine to uracil .

Mode of Action

2’-Deoxyuridine acts as an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . It closely resembles the chemical composition of uridine but lacks the presence of the 2’ hydroxyl group . Variants of deoxyuridine, such as Idoxuridine and Trifluridine, are used as antiviral drugs . They are similar enough to be incorporated as part of DNA replication, but they possess side groups on the uracil component that prevent base pairing .

Biochemical Pathways

2’-Deoxyuridine is involved in the pyrimidine metabolism pathway . It is converted to deoxyuridine triphosphate during DNA synthesis . The compound can become part of DNA in both prokaryotic and eukaryotic cells through two mechanisms. The first is the removal of an amino group from cytosine to result in uracil, and the second is the non-intentional incorporation of pyrimidine where thymine belongs in the DNA, resulting in dUMP .

Pharmacokinetics

It is known that it is converted to deoxyuridine triphosphate during dna synthesis

Result of Action

The result of the action of 2’-Deoxyuridine is the suppression of deoxyuridine, which is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies . It is also used as a precursor in the synthesis of Edoxudine .

Analyse Biochimique

Biochemical Properties

[1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine is commonly used as a tracer in studies of DNA synthesis, metabolism, and repair . It is also used in studies of cancer biology, as cancer cells often have altered nucleotide metabolism compared to normal cells . The compound is typically administered to cells or organisms in culture or in vivo, and its incorporation into DNA can be measured using various analytical techniques .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine involves its conversion to deoxyuridine triphosphate during DNA synthesis . This process is crucial for the diagnosis of megaloblastic anemias due to vitamin B12 and folate deficiencies .

Temporal Effects in Laboratory Settings

In laboratory settings, [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine is stable under most conditions and can be stored at room temperature for extended periods . It should be protected from light and moisture to prevent degradation .

Metabolic Pathways

[1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine is involved in the metabolic pathway of DNA synthesis . It interacts with various enzymes and cofactors during this process .

Subcellular Localization

The subcellular localization of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine is primarily in the nucleus, given its role in DNA synthesis

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1,4+1,5+1,6+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-REYOYZOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@@H]([13C@H](O[13C@H]1N2C=CC(=O)NC2=O)[13CH2]O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.